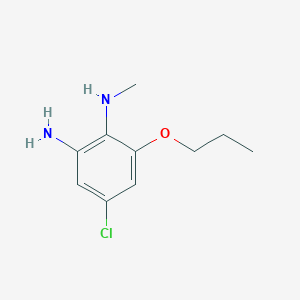
N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride
Vue d'ensemble
Description
“N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is a chemical compound with a molecular weight of 295.59 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “this compound” is C11H13Cl3N2O . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions. The type of reaction and the products formed depend on the reaction conditions and the functional groups present in the molecule .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 295.59 . It should be stored at room temperature .Applications De Recherche Scientifique
Enantioselective Biotransformations in Organic Synthesis
- Research Focus: The study by Chen et al. (2012) explores the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, including compounds similar to N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride. They demonstrate its application in synthesizing aza-nucleoside analogues and druglike compounds.
Exploration in Cancer Therapy
- Research Focus: Ramezani et al. (2017) investigated a derivative of this compound, studying its effects on cell viability and apoptosis in human hepatocellular carcinoma cells. The study Does the Novel Class of (2R, 4S)-N-(2, 5-Difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide’s Have Any Effect on Cell Viability and Apoptosis of Human Hepatocellular Carcinoma Cells? suggests its potential as a therapeutic tool for hepatocellular carcinoma treatment.
CB1 Receptor Antagonists
- Research Focus: The paper Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor by Shim et al. (2002) and the study Synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists by Meurer et al. (2005) delve into compounds structurally related to this compound. They focus on their interaction with the CB1 cannabinoid receptor, contributing to the understanding of inverse agonists in this context.
Asymmetric Synthesis of Amino Acids
- Research Focus: The study Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-α-amino acids by Belokon’ et al. (2002) reports on the use of pyrrolidine-2-carboxamide derivatives in the asymmetric synthesis of amino acids. This research adds to the understanding of how such compounds can be utilized as chiral auxiliaries in synthesizing essential biological molecules.
Antimicrobial Applications
- Research Focus: The synthesis and antimicrobial activity of pyrrolidine derivatives are explored in the study Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides by Zhuravel et al. (2005). The paper highlights the potential of such compounds in combating various microbial strains.
Orientations Futures
The future directions for “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” and similar compounds involve their use in the design of new pyrrolidine compounds with different biological profiles . This is due to the versatility of the pyrrolidine ring, which allows for efficient exploration of the pharmacophore space .
Mécanisme D'action
Target of Action
The compound “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” belongs to the class of pyrrolidines . Pyrrolidines are often used in drug discovery due to their versatility and ability to interact with various biological targets . .
Biochemical Pathways
Pyrrolidines can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pyrrolidine scaffold is known to be beneficial in obtaining good adme/tox results for drug candidates .
Analyse Biochimique
Cellular Effects
N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses, while changes in gene expression can affect the synthesis of proteins and other essential biomolecules. Additionally, this compound can modulate cellular metabolism, potentially affecting energy production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their structure and function. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. These interactions can influence metabolic flux and the levels of metabolites within cells. By modulating these pathways, this compound can affect cellular metabolism and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for understanding the precise mechanisms by which this compound exerts its effects on cellular processes .
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c12-7-3-4-8(13)10(6-7)15-11(16)9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMYMYGWFHXAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078163-23-1 | |
| Record name | 2-Pyrrolidinecarboxamide, N-(2,5-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



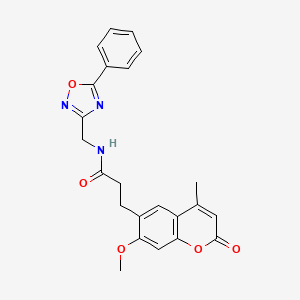
![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)
![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)
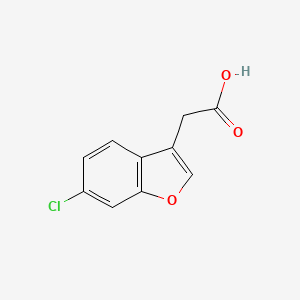



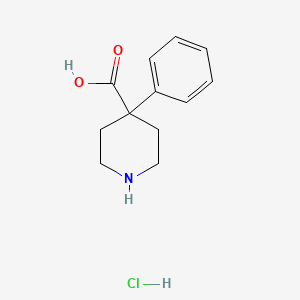
![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)
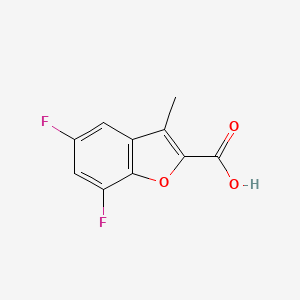
![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)

